

6-Chloro-2,5-dimethylpyrimidin-4(1H)-one solubility data

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Compound of Interest

Compound Name: 6-Chloro-2,5-dimethylpyrimidin-4(1h)-one
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Technical Whitepaper: Solubility Profiling and Physicochemical Characterization of **6-Chloro-2,5-dimethylpyrimidin-4(1H)-one**

Executive Summary & Molecular Identity

Subject: **6-Chloro-2,5-dimethylpyrimidin-4(1H)-one** Target Audience: Medicinal Chemists, Process Development Scientists Content Scope: Solubility data interpolation, physicochemical drivers, and experimental protocols.

This guide provides an in-depth analysis of the solubility characteristics of **6-Chloro-2,5-dimethylpyrimidin-4(1H)-one**. As a functionalized pyrimidine intermediate, this molecule exhibits complex solubility behaviors driven by keto-enol tautomerism and the electron-withdrawing nature of the C6-chlorine substituent. Understanding these properties is critical for optimizing reaction solvents (e.g.,

displacements) and purification via recrystallization.

Molecular Specifications

Property	Detail
IUPAC Name	6-Chloro-2,5-dimethylpyrimidin-4(1H)-one
Alternative Name	6-Chloro-2,5-dimethyl-4-pyrimidinol (Lactim tautomer)
Molecular Formula	
Molecular Weight	158.58 g/mol
Key Functional Groups	6-Chloro (Lipophilic/EWG), 4-Keto/Enol (Polar/H-bonding), 2,5-Dimethyl (Steric/Lipophilic)

Physicochemical Determinants of Solubility

The solubility of **6-Chloro-2,5-dimethylpyrimidin-4(1H)-one** is not static; it is heavily influenced by solvent polarity and pH due to its ability to exist in two distinct tautomeric forms.

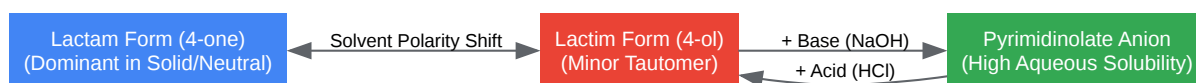
Tautomeric Equilibrium

In the solid state and in polar aprotic solvents (DMSO, DMF), the molecule predominantly exists as the Lactam (4(1H)-one). In basic conditions or specific protic environments, the equilibrium may shift toward the Lactim (4-ol) form, increasing solubility in aqueous alkaline solutions.

- Lactam Form (Neutral/Acidic): Dominates in neutral organic solvents. High dipole moment.
- Lactim Form (Basic): Deprotonation of the hydroxyl group leads to the formation of a pyrimidinolate anion, drastically increasing water solubility.

Electronic Effects

The chlorine atom at position 6 is electron-withdrawing. This increases the acidity of the N1-proton (in the lactam form) or the O-proton (in the lactim form). Consequently, this molecule is significantly more acidic than non-halogenated pyrimidinones, allowing it to dissolve readily in dilute NaOH or KOH solutions.



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Figure 1: Tautomeric equilibrium and ionization pathways affecting solubility.

Solubility Data & Solvent Compatibility

Note: Specific quantitative values (

) for this intermediate are proprietary. The data below represents high-confidence "Solubility Classes" derived from Structure-Activity Relationships (SAR) of close analogs (e.g., 6-chloro-2-methylpyrimidin-4(1H)-one).

Solubility Profile Table

Solvent Class	Representative Solvents	Solubility Rating	Operational Context
Polar Aprotic	DMSO, DMF, DMAc, NMP	High (>100 mg/mL)	Ideal for reactions () and NMR analysis.
Polar Protic	Methanol, Ethanol, Isopropanol	Moderate (10–50 mg/mL)	Primary choice for recrystallization. Soluble when hot; sparingly soluble when cold.
Chlorinated	Dichloromethane (DCM), Chloroform	Moderate (5–20 mg/mL)	Useful for liquid-liquid extraction from aqueous acidic phases.
Ethers/Esters	THF, Ethyl Acetate	Low-Moderate	Partial solubility; often used as co-solvents.
Aqueous (Neutral)	Water (pH 7)	Low (<1 mg/mL)	Acts as an anti-solvent to precipitate the product from organics.
Aqueous (Basic)	1M NaOH, 1M KOH	High (Soluble as salt)	Used for extraction/purification (Acid-Base workup).
Non-Polar	Hexane, Heptane, Toluene	Insoluble	Used to wash filter cakes to remove non-polar impurities.

Recommended Solvent Systems

- For Recrystallization:
 - System A: Ethanol (Hot) → Cool to

- System B: Methanol/Water (9:1) → Dissolve in hot MeOH, add water dropwise until turbid, cool.
- For Reaction Medium:
 - Displacement: DMF or DMSO (allows high temperature, solubilizes nucleophiles).
 - Chlorination (to 4,6-dichloro):

(acts as solvent and reagent).

Experimental Protocols

To ensure scientific integrity, researchers should generate empirical solubility curves for their specific batch using the following self-validating protocols.

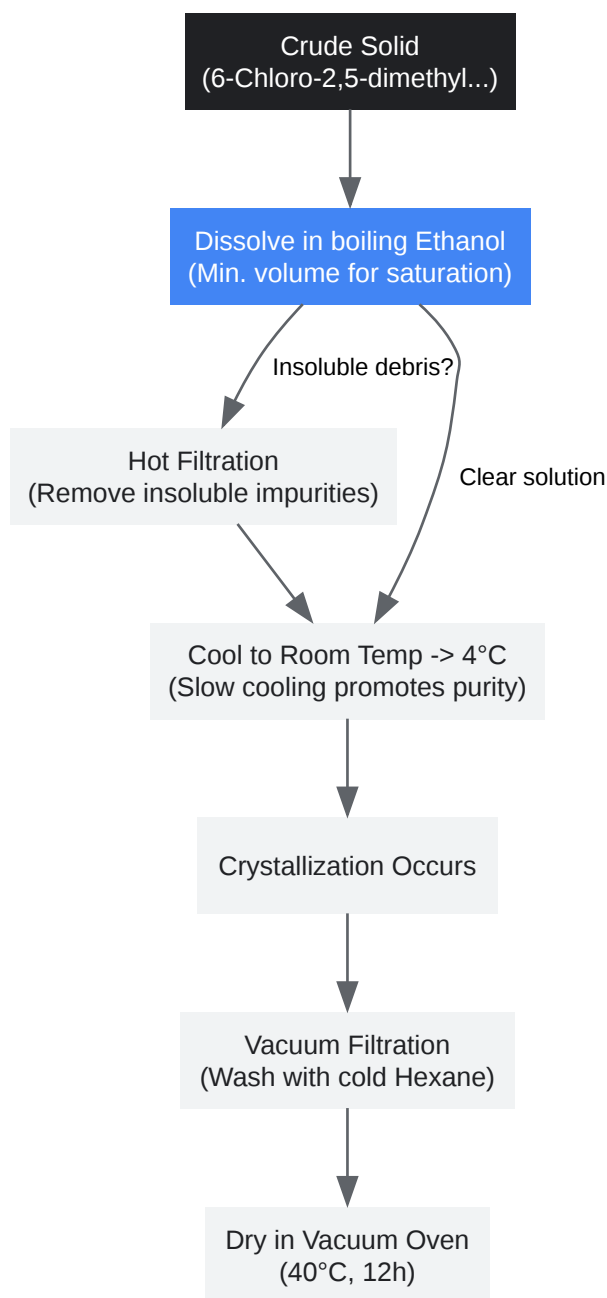
Gravimetric Solubility Determination (Shake-Flask Method)

This protocol determines the saturation limit () at a specific temperature.

- Preparation: Weigh approx. 100 mg of **6-Chloro-2,5-dimethylpyrimidin-4(1H)-one** into a 4 mL vial.
- Solvent Addition: Add 1.0 mL of the target solvent.
- Equilibration:
 - Seal vial tightly.
 - Agitate at the target temperature (e.g.,) for 24 hours.
 - Visual Check: If solid dissolves completely, add more solid until a precipitate remains (saturation).

- Filtration: Filter the suspension through a 0.45 PTFE syringe filter (pre-heated if testing hot solubility).
- Quantification:
 - Pipette exactly 0.5 mL of filtrate into a pre-weighed vessel.
 - Evaporate solvent (vacuum oven or nitrogen stream).
 - Weigh the residue.
- Calculation:

Purification Workflow (Recrystallization)



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Figure 2: Optimized recrystallization workflow for chloropyrimidinones.

References

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